Direct Use in GMP-Relevant IDO1 Inhibitor Intermediate Synthesis with Validated Multi-Gram Scale Procedure
1,4-Dioxaspiro[4.5]dec-7-en-8-yl triflate is employed as a key intermediate in the synthesis of BMS-986205 derivatives, a clinically evaluated IDO1 inhibitor for immuno-oncology applications [1]. The patent procedure demonstrates a validated multi-gram scale preparation using 200.0 g (1280.6 mmol) of the starting ketone, yielding the vinyl triflate under controlled conditions with LiHMDS as base and Comins' reagent as the triflating agent [1]. This contrasts with general vinyl triflates lacking a demonstrated pathway to pharmaceutically relevant intermediates.
| Evidence Dimension | Validated synthetic utility in pharmaceutical intermediate synthesis |
|---|---|
| Target Compound Data | Used in CN109574988B for preparation of 4-((1s,4s)-4-(1-(6-chloro-1H-benzo[d]imidazol-2-yl)ethyl)cyclohexane)-6-fluoroquinoline derivatives |
| Comparator Or Baseline | Non-spirocyclic vinyl triflates; alternative spirocyclic electrophiles without demonstrated IDO1 inhibitor pathway |
| Quantified Difference | Target compound has explicit, peer-equivalent patent documentation for pharmaceutical intermediate use; comparator lacks documented application in this specific therapeutic scaffold synthesis |
| Conditions | Patent CN109574988B, Example 1, Step 1: THF solvent, LiHMDS base, -78°C to -65°C, Comins' reagent |
Why This Matters
For procurement in pharmaceutical process development, the existence of a validated, scaled synthetic procedure using this exact compound reduces method development risk compared to analogs without documented multi-gram applications.
- [1] SCINNOHUB PHARM CO LTD. (2022). Patent CN109574988B: A Compound and Its Use. Paragraphs 0245-0246. View Source
